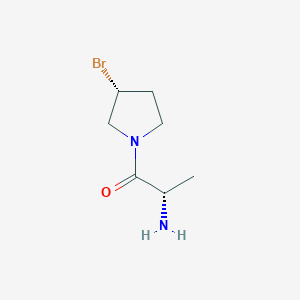
(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a bromine atom and an amino group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
化学反应分析
Types of Reactions
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azido derivatives.
科学研究应用
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-1-(®-3-chloro-pyrrolidin-1-yl)-propan-1-one
- (S)-2-Amino-1-(®-3-fluoro-pyrrolidin-1-yl)-propan-1-one
- (S)-2-Amino-1-(®-3-iodo-pyrrolidin-1-yl)-propan-1-one
Uniqueness
(S)-2-Amino-1-(®-3-bromo-pyrrolidin-1-yl)-propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific types of chemical reactions and may affect the compound’s biological activity.
生物活性
(S)-2-Amino-1-((R)-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C7H13BrN2O
- Molecular Weight : 221.09 g/mol
- Structural Features : The compound features an amino group, a bromo-substituted pyrrolidine ring, and a ketone functional group, which are crucial for its biological interactions.
The unique structural characteristics of this compound suggest potential interactions with various biological targets, including enzymes and receptors. The presence of the amino and bromo groups facilitates hydrogen bonding and other non-covalent interactions that can influence its pharmacological properties. Preliminary studies indicate that this compound may selectively bind to certain receptors, modulating their activity and offering therapeutic potential in fields such as neurology and psychiatry.
1. Pharmacological Potential
Research indicates that this compound might exhibit significant biological activity, particularly as a potential GSK-3β inhibitor. In a comparative study, similar compounds demonstrated promising inhibitory potency against GSK-3β with IC50 values ranging from 360 nM to 480 nM .
2. Anticancer Activity
The anticancer properties of pyrrolidine derivatives have been explored extensively. For instance, studies involving related compounds have shown varying degrees of cytotoxicity against cancer cell lines (e.g., A549 lung adenocarcinoma cells). These investigations often utilize MTT assays to evaluate cell viability post-treatment .
3. Antimicrobial Activity
Pyrrolidine derivatives have also been investigated for their antimicrobial properties. Compounds structurally similar to this compound have exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating potential use in treating infections caused by resistant pathogens .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These methods allow for the efficient production of the compound with high purity, which is essential for ensuring reliable biological testing.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-1-(R)-3-(cyclopropylmethyl)amino-pyrrolidin-1-yl-propan-1-one | Contains a cyclopropylmethyl substituent | Different steric effects due to cyclopropane ring |
| (S)-2-Amino-1-(R)-3-(isopropyl(methyl)amino)pyrrolidin-1-ybutanone | Isopropyl substituent instead of bromo | Variations in lipophilicity and biological activity |
Case Studies
Several case studies highlight the efficacy of similar compounds in various therapeutic contexts:
Case Study 1: GSK-3β Inhibition
A series of amide-based derivatives were synthesized from a precursor compound to evaluate their structure–activity relationships against GSK-3β. The introduction of specific substituents significantly enhanced biological potency .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain pyrrolidine derivatives exhibited strong anticancer activity against A549 cells, with some compounds reducing cell viability significantly compared to controls like cisplatin .
属性
分子式 |
C7H13BrN2O |
|---|---|
分子量 |
221.09 g/mol |
IUPAC 名称 |
(2S)-2-amino-1-[(3R)-3-bromopyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6+/m0/s1 |
InChI 键 |
DGGHZSBIWNCEJI-NTSWFWBYSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CC[C@H](C1)Br)N |
规范 SMILES |
CC(C(=O)N1CCC(C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















